1-(Methoxymethyl)cyclopentanecarboxamide
Description
1-(Methoxymethyl)cyclopentanecarboxamide is a cyclopentane-based carboxamide derivative featuring a methoxymethyl substituent on the cyclopentane ring. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, with yields and physical states influenced by substituent groups .
Properties
IUPAC Name |
1-(methoxymethyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-6-8(7(9)10)4-2-3-5-8/h2-6H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDASWRKRISTRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)cyclopentanecarboxamide can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanecarboxylic acid with methoxymethylamine under appropriate conditions to form the desired carboxamide . The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclopentanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Table 1: Comparative Data for Cyclopentanecarboxamide Derivatives
Key Observations :
- Substituent Impact: Electron-donating groups (e.g., methoxy in 2c) reduce melting points compared to electron-withdrawing groups (e.g., cyanomethyl in 3d), likely due to disrupted crystal packing.
- Yield Trends: Cyanomethyl-substituted derivatives (3b–3f) generally achieve higher yields (>80%) than simpler arylamino analogs (2a–2c), possibly due to improved reaction kinetics .
Biological Activity
1-(Methoxymethyl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C8H15NO2
- CAS Number : 1142211-23-1
- Canonical SMILES : CCOC(=O)C1CCCC1
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented, suggesting a potential role as an antibacterial agent. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has also explored the anticancer properties of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The compound's ability to inhibit tumor growth in animal models has been noted, making it a candidate for further development in cancer therapy.
Neuroprotective Effects
Another area of investigation is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in various cellular processes.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes that are critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It might act on specific receptors involved in apoptosis and cell survival pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, this compound was tested on human breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with significant induction of apoptosis at higher concentrations. The study concluded that this compound could be a promising lead for developing new anticancer therapies.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent activity comparable to established antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
